p-Dianisal-3,3'-dichlorobenzidine
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Overview
Description
Preparation Methods
The synthesis of 3,3’-Dichloro-N,N’-bis(4-methoxybenzylidene)benzidine typically involves a multi-step process. One common method starts with the reduction of 2-nitrochlorobenzene using zinc dust and sodium hydroxide to produce 2,2’-dichlorodiphenylhydrazine . This intermediate then undergoes a benzidine rearrangement in the presence of hydrochloric acid or sulfuric acid to yield 3,3’-dichlorobenzidine . The final step involves the condensation of 3,3’-dichlorobenzidine with 4-methoxybenzaldehyde under acidic conditions to form the target compound .
Chemical Reactions Analysis
3,3’-Dichloro-N,N’-bis(4-methoxybenzylidene)benzidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Diazotization: The compound can be diazotized to form diazonium salts, which are useful intermediates in dye synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and diazotizing agents like sodium nitrite in acidic conditions . Major products formed from these reactions include various dyes and pigments .
Scientific Research Applications
3,3’-Dichloro-N,N’-bis(4-methoxybenzylidene)benzidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3’-Dichloro-N,N’-bis(4-methoxybenzylidene)benzidine involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects . Its diazonium derivatives can also participate in coupling reactions, forming complex structures with diverse biological activities .
Comparison with Similar Compounds
Similar compounds to 3,3’-Dichloro-N,N’-bis(4-methoxybenzylidene)benzidine include:
3,3’-Dichlorobenzidine: A structurally similar compound used in dye synthesis.
4,4’-Diamino-3,3’-dichlorobiphenyl: Another related compound with similar chemical properties.
N,N’-Bis(4-methoxybenzylidene)-3,3’-dichlorobiphenyl: A compound with similar functional groups and applications.
The uniqueness of 3,3’-Dichloro-N,N’-bis(4-methoxybenzylidene)benzidine lies in its specific combination of functional groups, which confer unique reactivity and applications in various fields .
Properties
IUPAC Name |
N-[2-chloro-4-[3-chloro-4-[(4-methoxyphenyl)methylideneamino]phenyl]phenyl]-1-(4-methoxyphenyl)methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl2N2O2/c1-33-23-9-3-19(4-10-23)17-31-27-13-7-21(15-25(27)29)22-8-14-28(26(30)16-22)32-18-20-5-11-24(34-2)12-6-20/h3-18H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTLKDNURNVSBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=CC=C(C=C4)OC)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348338 |
Source
|
Record name | 3,3'-Dichloro-N,N'-bis(4-methoxybenzylidene)benzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3540-78-1 |
Source
|
Record name | 3,3'-Dichloro-N,N'-bis(4-methoxybenzylidene)benzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro-N4,N4'-bis[(4-methoxyphenyl)methylene]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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